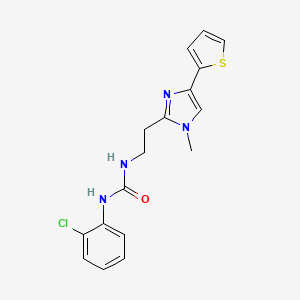

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an oxalamide group, and methoxyethyl and dimethylethyl side chains. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the pyrazole ring or reactions involving the oxalamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, stability, etc.) would need to be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis and Characterization

Copper Complexes with Pyrazole-Based Ligands : The study by Gennari et al. (2008) reports on the synthesis and characterization of Cu(I) complexes with heteroscorpionate N, N', S, S' donor ligands, demonstrating the formation of dinuclear structures and dimer-monomer equilibria in solution. This research highlights the potential of pyrazole-based ligands in the design of metal complexes with specific geometries and properties, which could be relevant in catalysis and material science (Gennari et al., 2008).

Palladium Compounds with Polyetherpyrazole Ligands : Boixassa et al. (2003) synthesized new palladium compounds using 3,5-dimethylpyrazolic derived ligands substituted with polyether chains. The study provided insights into the coordination chemistry of palladium, presenting the potential for developing novel catalytic systems or functional materials (Boixassa et al., 2003).

Corrosion Inhibition

Bipyrazolic Derivatives as Corrosion Inhibitors : Tebbji et al. (2005) investigated the inhibitive effect of bipyrazolic derivatives on the corrosion of steel in hydrochloric acid solution. The research found that these compounds act as cathodic-type inhibitors, suggesting their utility in protecting metals from corrosion in acidic environments, which is crucial for industrial applications (Tebbji et al., 2005).

Cytotoxic Activity

Cytotoxic Activity of Tridentate Bipyrazolic Compounds : Kodadi et al. (2007) synthesized tridentate bipyrazolic compounds and evaluated their cytotoxic properties against tumor cell lines. This study contributes to the ongoing search for new anticancer agents, highlighting the potential medicinal applications of pyrazole-based compounds (Kodadi et al., 2007).

Antitumor and Antibacterial Activity

Pyrazole Derivatives with Pharmacophore Sites : Titi et al. (2020) synthesized pyrazole derivatives and identified antitumor, antifungal, and antibacterial pharmacophore sites through structural analysis. This research underscores the versatility of pyrazole-based compounds in developing new pharmaceuticals (Titi et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science. This would likely involve conducting a range of studies to determine its physical and chemical properties, biological activity, toxicity, and other relevant characteristics .

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-9-8-10(2)16(15-9)6-4-13-11(17)12(18)14-5-7-19-3/h8H,4-7H2,1-3H3,(H,13,17)(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUDICXCUHHUNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C(=O)NCCOC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)

![6-acetyl-2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758564.png)

![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2758566.png)

![N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2758567.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2758568.png)

![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide](/img/structure/B2758571.png)